5-Fluorouridine-[6-3H]
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Overview
Description
5-Fluorouridine-[6-3H] is a radiolabeled derivative of 5-fluorouridine, a pyrimidine nucleoside analog. This compound is characterized by the presence of a tritium atom at the sixth position of the uridine molecule. 5-Fluorouridine is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluorouracil.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: 5-Fluorouracil
Reduction: Uridine
Substitution: Various substituted uridine derivatives
Scientific Research Applications
5-Fluorouridine-[6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid metabolism studies.
Biology: Helps in understanding the mechanisms of RNA and DNA synthesis.
Medicine: Employed in cancer research to study the effects of nucleoside analogs on tumor cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with similar properties.
5-Fluorocytidine: A related compound with distinct biological activities.
Uniqueness
5-Fluorouridine-[6-3H] is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in biochemical studies. This feature makes it particularly valuable in research applications where precise measurement of nucleic acid metabolism is required .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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